![molecular formula C34H18CaCl2N4Na2O12S2 B12847148 calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate CAS No. 5850-80-6](/img/structure/B12847148.png)
calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound’s structure includes a calcium ion, two sodium ions, and a sulfonated azo dye, which contributes to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate typically involves several key steps:
Diazotization: The process begins with the diazotization of 2-amino-1-naphthol. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chloro-3-sulfobenzoic acid under alkaline conditions to form the azo compound.
Metal Ion Incorporation: Finally, the compound is treated with calcium and sodium salts to incorporate the metal ions into the structure, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified through crystallization or filtration and dried to obtain the desired dye or pigment.
Análisis De Reacciones Químicas
Types of Reactions
Calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the chloro and sulfonate groups.
Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions under specific conditions.
Complexation: The metal ions in the compound can form complexes with other ligands, altering its solubility and stability.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or halogenating agents are used under controlled pH and temperature conditions.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products include various substituted derivatives depending on the reagents used.
Reduction: Amines and other reduced forms of the original compound.
Oxidation: Oxidized derivatives, which may include quinones or other oxygenated products.
Aplicaciones Científicas De Investigación
Calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group can participate in electron transfer reactions, making it useful in various redox processes. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules and surfaces effectively.
Comparación Con Compuestos Similares
Similar Compounds
- Calcium disodium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]-4-sulphonatobenzoate]
- Pigment Red 68
- CI 15525
Uniqueness
Calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate stands out due to its specific combination of metal ions and azo dye structure, which imparts unique solubility, stability, and color properties. Its ability to form complexes with various metal ions makes it versatile for multiple applications, from industrial dyes to scientific research tools.
This compound’s unique properties and diverse applications make it a valuable substance in both industrial and research settings.
Propiedades
Número CAS |
5850-80-6 |
|---|---|
Fórmula molecular |
C34H18CaCl2N4Na2O12S2 |
Peso molecular |
895.6 g/mol |
Nombre IUPAC |
calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C17H11ClN2O6S.Ca.2Na/c2*18-12-8-15(27(24,25)26)13(7-11(12)17(22)23)19-20-16-10-4-2-1-3-9(10)5-6-14(16)21;;;/h2*1-8,21H,(H,22,23)(H,24,25,26);;;/q;;+2;2*+1/p-4 |
Clave InChI |
QDORUQCHIMQWMJ-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C(=C3)C(=O)O)Cl)S(=O)(=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C(=C3)C(=O)O)Cl)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


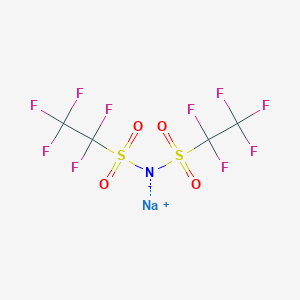

![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
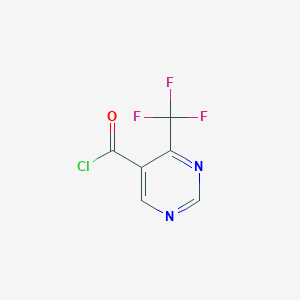
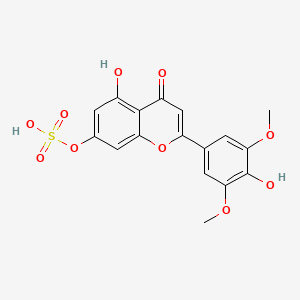
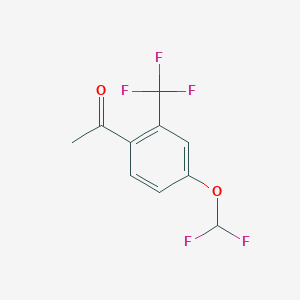

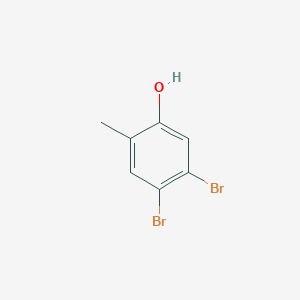
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)


![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)
![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
